molecular formula C9H17NO4 B14371809 Ethyl 2-(2-methylpropoxycarbonylamino)acetate

Ethyl 2-(2-methylpropoxycarbonylamino)acetate

Cat. No.: B14371809
M. Wt: 203.24 g/mol
InChI Key: AIKCDKSDWAYIJX-UHFFFAOYSA-N
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Description

Esters are widely recognized for their pleasant odors and are often used in fragrances and flavorings . This compound is synthesized through the reaction of carboxylic acids and alcohols, and it has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-methylpropoxycarbonylamino)acetate can be synthesized through the esterification of 2-(2-methylpropoxycarbonylamino)acetic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:

R-COOH+R’-OHR-COOR’+H2O\text{R-COOH} + \text{R'-OH} \rightarrow \text{R-COOR'} + \text{H}_2\text{O} R-COOH+R’-OH→R-COOR’+H2​O

Industrial Production Methods

In an industrial setting, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the products are continuously removed. This method increases efficiency and yield. The use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methylpropoxycarbonylamino)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol or aldehyde.

    Aminolysis: Amide.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methylpropoxycarbonylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(2-methylpropoxycarbonylamino)acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, they differ in their alkyl and acyl groups, leading to variations in their physical and chemical properties . For example:

These differences highlight the unique properties and applications of this compound in various fields.

Properties

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

ethyl 2-(2-methylpropoxycarbonylamino)acetate

InChI

InChI=1S/C9H17NO4/c1-4-13-8(11)5-10-9(12)14-6-7(2)3/h7H,4-6H2,1-3H3,(H,10,12)

InChI Key

AIKCDKSDWAYIJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)OCC(C)C

Origin of Product

United States

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